1,5-Diaminopentan-2-ol is an organic compound characterized by its structure featuring a pentane backbone with two amino groups at the first and fifth positions and a hydroxyl group at the second position. Its molecular formula is CHNO, and it is classified as an amino alcohol. This compound is known for its potential applications in pharmaceuticals and as a building block in organic synthesis due to its unique functional groups.
Additionally, enzymatic reactions involving 1,5-diaminopentan-2-ol have been explored, particularly in cascade reactions that utilize enzymes for the synthesis of chiral amino alcohols from substrates like L-lysine .
1,5-Diaminopentan-2-ol exhibits biological significance due to its structural similarity to naturally occurring compounds. It has been investigated for its potential role in metabolic pathways and as a precursor in the synthesis of bioactive molecules. The compound's interaction with biological systems may include:
The synthesis of 1,5-diaminopentan-2-ol can be achieved through several methods:
These methods allow for the production of both enantiomers of 1,5-diaminopentan-2-ol, which are valuable in pharmaceutical applications.
1,5-Diaminopentan-2-ol has several notable applications:
Research on 1,5-diaminopentan-2-ol's interactions focuses on its potential effects on biological systems. Studies have indicated that it may interact with receptors involved in neurotransmission and metabolic regulation. For instance, compounds structurally related to 1,5-diaminopentan-2-ol have been found to activate trace amine-associated receptors, indicating a possible role in modulating neurological functions .
Several compounds share structural similarities with 1,5-diaminopentan-2-ol. Here are some notable examples:
The unique combination of two amino groups and one hydroxyl group on a five-carbon chain distinguishes 1,5-diaminopentan-2-ol from other similar compounds. This structural arrangement allows for diverse reactivity patterns and biological interactions that are not present in simpler diamines or amino alcohols.
1,5-Diaminopentan-2-ol represents a linear aliphatic amino alcohol compound characterized by the molecular formula C5H14N2O and a molecular weight of 118.18 g/mol [1] [2]. The molecule exhibits a five-carbon straight chain architecture featuring two primary amino groups (-NH2) located at positions 1 and 5, and a secondary alcohol group (-OH) positioned at carbon 2 [1] [3]. The International Union of Pure and Applied Chemistry name for this compound is 1,5-diaminopentan-2-ol, with the systematic identifier InChI=1S/C5H14N2O/c6-3-1-2-5(8)4-7/h5,8H,1-4,6-7H2 [4].
The presence of a hydroxyl group at position 2 introduces a chiral center, resulting in the existence of two enantiomers: (R)-1,5-diaminopentan-2-ol and (S)-1,5-diaminopentan-2-ol [1]. This stereochemical complexity significantly influences the compound's utility in asymmetric synthesis and pharmaceutical intermediate applications [1]. The canonical Simplified Molecular Input Line Entry System representation is C(CC(CN)O)CN, which clearly delineates the molecular connectivity [4].
Table 1: Fundamental Molecular Properties of 1,5-Diaminopentan-2-ol
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C5H14N2O | [1] [2] |
| Molecular Weight | 118.18 g/mol | [1] [2] |
| Exact Mass | 118.111 Da | [1] |
| Polar Surface Area | 72.27 Ų | [1] [2] |
| Partition Coefficient (LogP) | 0.445 | [1] [2] |
| InChI Key | IBUPNDMHIOTKBL-UHFFFAOYSA-N | [1] [4] |
The molecular architecture demonstrates significant structural complexity due to the presence of multiple functional groups capable of hydrogen bonding interactions . The hydroxyl group at carbon 2 serves as both hydrogen bond donor and acceptor, while the terminal amino groups function primarily as hydrogen bond donors under physiological conditions [6] [7].
Currently, comprehensive crystallographic data for 1,5-diaminopentan-2-ol remains limited in the available literature [3] [4]. The compound exists as a three-dimensional conformer with multiple possible rotational states around the carbon-carbon single bonds [4] [8]. Computational analysis suggests that the molecule can adopt various conformational arrangements, with the preferred conformation being influenced by intramolecular and intermolecular hydrogen bonding patterns [9].
The absence of extensive X-ray crystallographic studies for this specific compound necessitates reliance on computational modeling and comparison with structurally related amino alcohols [9] [10]. Similar amino alcohol compounds demonstrate characteristic hydrogen bonding networks in their crystal structures, typically forming infinite polymer chains through intermolecular hydrogen bridges [9].
Based on analogous pentane-based diol compounds, the crystal structure would likely exhibit a monoclinic or orthorhombic system with intermolecular hydrogen bonding networks [11]. The presence of both amino and hydroxyl groups suggests the formation of complex three-dimensional hydrogen bonding arrangements that stabilize the crystal lattice [9] [12].
The thermodynamic properties of 1,5-diaminopentan-2-ol are significantly influenced by the presence of multiple polar functional groups capable of extensive hydrogen bonding [13] [6]. The compound demonstrates high solubility in polar protic solvents due to the presence of both amino and hydroxyl groups [14] [6].
Table 2: Thermodynamic and Physical Properties
| Property | Estimated Value | Basis/Reference |
|---|---|---|
| Solubility in Water | High | [14] [6] |
| Density | ~0.95-1.0 g/mL | [13] [15] |
| Refractive Index | ~1.45-1.48 | [13] [16] |
| Polar Surface Area | 72.27 Ų | [1] [2] |
The solubility behavior demonstrates complete miscibility with water and other polar solvents, attributed to the formation of extensive hydrogen bonding networks with solvent molecules [13] [6]. The compound exhibits characteristic amino alcohol properties, including strong alkaline behavior in aqueous solution due to the basic nature of the amino groups [14] [6].
Temperature-dependent solubility studies indicate enhanced solubility with increasing temperature, consistent with typical amino alcohol behavior [13] [17]. The presence of two amino groups contributes to significantly higher water solubility compared to simple alcohols of similar carbon chain length [6] [7].
Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of 1,5-diaminopentan-2-ol through distinctive chemical shift patterns for both proton and carbon-13 nuclei [18] [19] [20]. Proton Nuclear Magnetic Resonance analysis reveals characteristic signals for the hydroxyl proton, amino protons, and methylene protons at distinct chemical shift positions [20] [6].
The hydroxyl proton typically appears as a broad signal in the range of 1.5-2.5 parts per million, while amino protons resonate between 2.0-3.5 parts per million [20] . The methylene protons exhibit characteristic multipicity patterns consistent with the linear carbon chain structure [20]. Chemical shift assignments demonstrate clear differentiation between equivalent and non-equivalent hydrogen environments within the molecule [20].
Table 3: Expected Proton Nuclear Magnetic Resonance Chemical Shifts
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Hydroxyl (-OH) | 1.5-2.5 | Broad singlet | [20] [6] |
| Amino (-NH2) | 2.0-3.5 | Broad singlet | [20] |
| CH2-N | 2.6-3.0 | Triplet | [20] |
| CH-OH | 3.8-4.2 | Multiplet | [20] |
| Aliphatic CH2 | 1.2-1.8 | Multiplet | [20] |
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with distinct resonances for the carbon atoms bearing amino and hydroxyl groups [18] [21]. The carbon bearing the hydroxyl group typically resonates around 65-75 parts per million, while carbons bearing amino groups appear in the 40-45 parts per million range [21] [22].
Mass spectrometric analysis of 1,5-diaminopentan-2-ol demonstrates characteristic fragmentation pathways typical of amino alcohols [23] [24] [6]. The molecular ion peak appears at mass-to-charge ratio 118, corresponding to the molecular weight of the compound [1] [25].
Primary fragmentation occurs through alpha-cleavage adjacent to the nitrogen and oxygen functional groups, producing characteristic fragment ions [6] [7]. Common fragmentation patterns include loss of water (molecular weight minus 18) and loss of ammonia (molecular weight minus 17), yielding fragments at mass-to-charge ratios 100 and 101, respectively [23] [24].
Table 4: Characteristic Mass Spectrometric Fragmentation
| Fragment | m/z | Origin | Reference |
|---|---|---|---|
| Molecular Ion [M]+ | 118 | Complete molecule | [1] [25] |
| [M-H2O]+ | 100 | Water loss | [23] [6] |
| [M-NH3]+ | 101 | Ammonia loss | [24] [6] |
| Base Peak | Variable | Depends on conditions | [23] [24] |
Secondary fragmentation pathways involve sequential losses of functional groups and carbon chain segments, producing a complex fragmentation spectrum characteristic of the compound's structure [23] [26]. The presence of multiple basic sites contributes to enhanced ionization efficiency under positive ionization conditions [25].
Infrared spectroscopy provides definitive identification of functional groups present in 1,5-diaminopentan-2-ol through characteristic vibrational frequencies [27] [28] [29]. The hydroxyl group exhibits a broad absorption band in the range of 3200-3600 wavenumbers, while amino groups demonstrate distinct stretching vibrations between 3200-3500 wavenumbers [29] [6].
Table 5: Characteristic Infrared Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| O-H Stretch | 3200-3600 | Hydroxyl group | [29] [6] |
| N-H Stretch | 3200-3500 | Primary amino | [29] [7] |
| C-H Stretch | 2800-3000 | Aliphatic | [29] [30] |
| N-H Bend | 1550-1650 | Amino deformation | [29] [6] |
| C-O Stretch | 1000-1200 | Alcohol C-O | [29] [7] |
The infrared spectrum demonstrates characteristic broadening of hydroxyl and amino stretching bands due to extensive hydrogen bonding interactions [28] [29]. Carbon-hydrogen stretching vibrations appear in the typical aliphatic region around 2800-3000 wavenumbers [29] [30]. The fingerprint region between 500-1500 wavenumbers provides additional structural confirmation through characteristic bending and stretching modes [28] [31].